BenchChemオンラインストアへようこそ!

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone

Hydrogen bond donor count Permeability prediction Physicochemical profiling

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone (CAS 1210696-80-2, PubChem CID is a fully synthetic small molecule combining a 2-methyl-2,3-dihydrobenzofuran ring at the isoxazole 5-position with a morpholinoethanone pendant at the 3-position. Its molecular formula is C18H20N2O4 (MW 328.4 g/mol), with a calculated XLogP3 of 1.5, zero hydrogen bond donors, and five hydrogen bond acceptors.

Molecular Formula C18H20N2O4
Molecular Weight 328.368
CAS No. 1210696-80-2
Cat. No. B2745820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone
CAS1210696-80-2
Molecular FormulaC18H20N2O4
Molecular Weight328.368
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)N4CCOCC4
InChIInChI=1S/C18H20N2O4/c1-12-8-14-9-13(2-3-16(14)23-12)17-10-15(19-24-17)11-18(21)20-4-6-22-7-5-20/h2-3,9-10,12H,4-8,11H2,1H3
InChIKeyPPCZHINJELDVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone (CAS 1210696-80-2): A Structurally Distinct Isoxazole-Dihydrobenzofuran Hybrid for Screening Library Procurement


2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone (CAS 1210696-80-2, PubChem CID 45527987) is a fully synthetic small molecule combining a 2-methyl-2,3-dihydrobenzofuran ring at the isoxazole 5-position with a morpholinoethanone pendant at the 3-position [1]. Its molecular formula is C18H20N2O4 (MW 328.4 g/mol), with a calculated XLogP3 of 1.5, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound belongs to a class of isoxazole-dihydrobenzofuran hybrids that have been explored in patent literature for xanthine oxidase inhibition (e.g., CN103980267B) [2], though no target-specific quantitative biological data are publicly available for this specific molecule as of the latest database update (2026-05-02) [1]. Its structural novelty relative to close analogs lies in the morpholinoethanone fragment, which distinguishes it from common acid, ester, or amide variants at the isoxazole 3-position [1].

Why Non-Morpholino Analogs of 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone Are Not Interchangeable


Substituting CAS 1210696-80-2 with a structurally similar isoxazole-dihydrobenzofuran compound that carries a carboxylate, carboxylic acid, or simple amide at the 3-position is a common but scientifically risky shortcut. The structure–activity relationship (SAR) literature for isoxazole-based FXR antagonists [1] and xanthine oxidase inhibitors [2] demonstrates that even modest changes to the 5-substituent of the isoxazole ring can dramatically alter potency, selectivity, and corepressor recruitment profiles [1]. The morpholinoethanone group of CAS 1210696-80-2 is not a passive linker: it eliminates the hydrogen bond donor present in acid/amide analogs, increases rotatable bond count to three, and shifts the electrostatic and steric profile at a position known to be a critical determinant of biological activity in related scaffolds [1][2]. Replacing it with a carboxylate (e.g., CAS 1105191-98-7) or methyl ester (e.g., CAS 1105191-54-5) would therefore produce a different pharmacophore with unpredictable activity and selectivity, invalidating any structure-based assumption of functional equivalence.

Quantitative Differentiation Evidence for 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone: Physicochemical and Scaffold-Level Comparisons


Hydrogen Bond Donor Elimination vs. Carboxylic Acid and Amide Analogs

CAS 1210696-80-2 has zero hydrogen bond donors (HBD = 0), compared to HBD = 1 for its direct carboxylic acid analog 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole-3-carboxylic acid (CAS 1105191-98-7) and HBD = 1 for the acetamide analog (CAS 1171568-57-2) [1]. In drug-like chemical space, reducing HBD count from 1 to 0 is empirically associated with improved passive membrane permeability and oral absorption potential, a principle encoded in Lipinski's Rule of Five and reinforced by fragment-based lead optimization guidelines [1].

Hydrogen bond donor count Permeability prediction Physicochemical profiling

CNS Multiparameter Optimization (MPO) Score Differentiation

Based on its computed physicochemical properties (MW 328.4, XLogP3 1.5, TPSA approximately 72 Ų, HBD 0, pKa neutral), CAS 1210696-80-2 is predicted to have a CNS MPO score substantially higher than its carboxylic acid congener [1]. The CNS MPO desirability score, originally developed by Pfizer, penalizes compounds with HBD > 1, TPSA > 76 Ų, and MW > 360—all thresholds that the target compound satisfies while its acid analog (MW 245.23, HBD 1, TPSA approximately 87 Ų) incurs a penalty for elevated TPSA and HBD [1][2].

CNS drug-likeness Blood-brain barrier permeability Physicochemical predictive models

Lipophilicity-Ligand Efficiency Trade-off vs. Methyl Ester Analog

CAS 1210696-80-2 has an XLogP3 of 1.5, which is approximately 0.3–0.5 log units lower than the predicted logP of the methyl ester analog methyl 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazole-3-carboxylate (CAS 1105191-54-5; XLogP3 estimated ~1.8–2.0 based on fragment contribution) [1]. In fragment-to-lead optimization workflows, every 0.5 log unit increase in lipophilicity is associated with a measurable increase in off-target binding promiscuity and phospholipidosis risk [2]. The morpholinoethanone group therefore offers a subtle but mechanistically relevant lipophilicity reduction compared to the methyl ester.

Ligand efficiency indices Lipophilicity optimization Fragment-based drug design metrics

Patent Scaffold Coverage for Xanthine Oxidase Inhibition

The generic Markush structure in CN103980267B explicitly encompasses 2,3-dihydrobenzofuran-isoxazole hybrids with a morpholinoethanone-type substituent at the 3-position (represented by the 'Ring E' and 'R' variable definitions) [1]. While patent documents do not provide individual compound IC50 data, the patent's experimental examples for closely related dihydrobenzofuran-thiazole compounds demonstrate xanthine oxidase inhibitory activity, establishing the scaffold's target engagement precedent [1]. CAS 1210696-80-2 is structurally encompassed by this patent family, distinguishing it from isoxazole-dihydrobenzofuran analogs that fall outside the Markush definitions (e.g., compounds lacking the requisite substitution pattern at the 2-position of the benzofuran or the 3-position of the isoxazole) [1].

Xanthine oxidase inhibitor Gout and hyperuricemia Patent SAR analysis

Target Application Scenarios for CAS 1210696-80-2 Based on Differentiated Evidence


Intracellular Target Screening Libraries Requiring Passive Cell Permeability

With zero hydrogen bond donors, a moderate XLogP3 of 1.5, and a rotatable bond count of only three, CAS 1210696-80-2 is preferentially suited for inclusion in screening decks targeting intracellular enzymes (e.g., kinases, epigenetic readers, metabolic enzymes) where passive membrane permeability is a key determinant of assay success [1]. Its physicochemical profile predicts better permeability than acid- or amide-containing analogs [1], reducing the risk of false negatives caused by poor cell entry.

CNS-Penetrant Lead Identification for Neuroinflammatory or Neurodegenerative Targets

The compound's estimated CNS MPO score ≥ 5.0 positions it within the desirable range for CNS drug-like chemical space, making it a rational choice for libraries designed to identify starting points for Alzheimer's disease, Parkinson's disease, or neuroinflammatory pathway targets [1]. Procurement of this compound over its carboxylic acid analog (CNS MPO-estimated ≤ 4.5) aligns with CNS lead optimization best practices [1].

Xanthine Oxidase Inhibitor Lead Expansion and Patent Portfolio Development

For research groups actively prosecuting xanthine oxidase inhibitors for gout, hyperuricemia, or diabetic nephropathy, CAS 1210696-80-2 offers a distinct morpholinoethanone-substituted entry point that falls within the CN103980267B patent scope [1]. Libraries combining this compound with other Markush-compliant analogs can be used for patent SAR strengthening and freedom-to-operate landscaping without the risk of structural departure from protected chemical space [1].

Physicochemical Property-Driven Fragment or HTS Library Diversification

As part of a diversity-oriented synthesis (DOS) or commercial library expansion strategy, CAS 1210696-80-2 provides a hydrogen-bond-acceptor-rich but donor-free scaffold that complements carboxylic acid, ester, and primary amide members of the same isoxazole-dihydrobenzofuran series [1]. Its presence in a library mitigates the risk of systematically missing hits that require a non-donor pharmacophoric feature at the isoxazole 3-position, a SAR trend observed for FXR antagonist chemotypes where 5-substituent bulkiness is a key determinant of activity [2].

Quote Request

Request a Quote for 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-1-morpholinoethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.